![molecular formula C18H16N4O6S2 B2397623 N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide CAS No. 1432514-50-5](/img/structure/B2397623.png)

N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

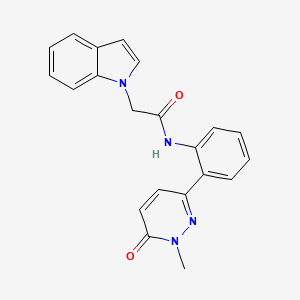

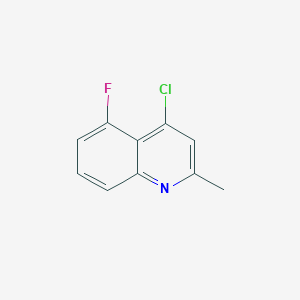

The compound “N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide” is a chemical compound with a complex structure. It contains functional groups such as dimethoxybenzyl, thiadiazol, and sulfonamide .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine with lithium hexamethyldisilazane in tetrahydrofuran under an inert atmosphere. This is followed by the addition of a sulfonyl chloride derivative .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a similar compound, N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-5-amine, is provided: 1S/C11H14N3O2S/c1-15-9-4-3-8 (10 (5-9)16-2)6-12-11-13-7-14-17-11/h3-5,7,17H,6H2,1-2H3, (H,12,13,14) .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Sulfamates play a crucial role in medicinal chemistry and drug design. Alcohols and phenols can be converted into primary sulfamates (ROSO₂NH₂ and ArOSO₂NH₂) using sulfamoyl chloride (H₂NSO₂Cl). The compound , N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide, serves as a masked sulfamate. By replacing both sulfamate NH protons with 2,4-dimethoxybenzyl groups, it becomes stable to oxidizing agents, reducing agents, bases, and nucleophiles. This stability allows for its use in multi-step synthesis processes .

Solid Phase Peptide Synthesis

Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH, an Fmoc-protected glycine derivative, is useful for solid-phase peptide synthesis. Glycine, being the simplest amino acid, provides flexibility when incorporated into polypeptides .

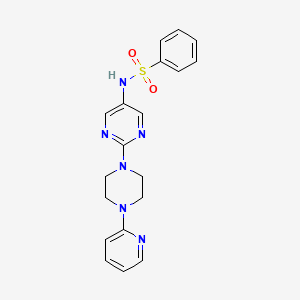

Platinum Complexes

A platinum(II) complex containing N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide has been synthesized and characterized. This complex demonstrates potential applications in coordination chemistry and catalysis .

Organic Synthesis

The compound’s protecting group strategy allows for more flexible approaches to phenolic O-sulfamate synthesis. By using 2,4-dimethoxybenzyl, deprotection occurs quantitatively within 2 hours at room temperature, making it an attractive choice for organic synthesis .

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-N-(1,2,4-thiadiazol-5-yl)-3H-1,3-benzoxazole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O6S2/c1-26-12-4-3-11(15(7-12)27-2)9-22(17-19-10-20-29-17)30(24,25)13-5-6-14-16(8-13)28-18(23)21-14/h3-8,10H,9H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYNRWQYLQGBMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one oxalate](/img/structure/B2397541.png)

![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2397545.png)

![(2-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2397555.png)

![N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397556.png)

![4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2397561.png)